Propyl sulfide

Description

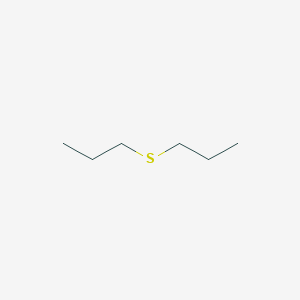

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-3-5-7-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERULLAPCVRMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021934 | |

| Record name | Propyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] Colorless liquid with a stench; [Alfa Aesar MSDS], Liquid | |

| Record name | Dipropyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dipropyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

142.00 to 143.00 °C. @ 760.00 mm Hg | |

| Record name | Dipropyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

111-47-7 | |

| Record name | Propyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6J7GNX8F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dipropyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-102.5 °C | |

| Record name | Dipropyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Propyl Sulfide for Researchers and Drug Development Professionals

Introduction

Propyl sulfide, an organosulfur compound, is a subject of growing interest within the scientific community, particularly in fields related to pharmacology and drug development. This technical guide provides comprehensive information on its chemical identity, physicochemical properties, synthesis, and biological significance. This compound, also known as dithis compound, is found in plants of the Allium genus and has demonstrated antioxidative, anti-hyperlipidemic, and chemopreventive properties.[1] Its thioether functionality is a key structural motif studied in the synthesis of various chemical compounds for pharmaceuticals, agrochemicals, and materials science.[2]

Chemical Identification

The primary isomer, dithis compound, is the focus of this guide.

| Identifier | Value |

| IUPAC Name | 1-propylsulfanylpropane[1][2][3] |

| Synonyms | Dithis compound, this compound, 4-Thiaheptane, Dipropyl thioether[1][4] |

| CAS Number | 111-47-7[1][4][5] |

| Molecular Formula | C₆H₁₄S[1][4][5] |

| Molecular Weight | 118.24 g/mol [1][4][5] |

| SMILES | CCCSCCC |

An isomer, isopropyl this compound, has the IUPAC name 1-propan-2-ylsulfanylpropane and the CAS number 5008-73-1.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of dithis compound is presented below.

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [1][8] |

| Melting Point | -103 °C to -102 °C | [1][9] |

| Boiling Point | 141-143 °C | [9][10] |

| Density | 0.838 g/mL at 20-25 °C | [9] |

| Refractive Index | 1.4470-1.4510 at 20 °C | [10][11] |

| Flash Point | 28-32 °C (89.6 °F) | [9] |

| Vapor Pressure | 6.419 mmHg at 25 °C (estimated) | [8] |

| Solubility | Insoluble in water; soluble in alcohol | [1][8] |

Experimental Protocols

Synthesis of Dithis compound

A common method for the synthesis of dithis compound involves the reaction of an alkyl halide with a sulfide salt.[10]

Materials:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Propyl bromide (CH₃CH₂CH₂Br)

-

Methanol (CH₃OH)

-

Diethyl ether ((C₂H₅)₂O)

-

10% Sodium carbonate solution (Na₂CO₃)

-

Calcium chloride (CaCl₂)

-

Water (H₂O)

Equipment:

-

Three-necked flask

-

Reflux condenser

-

Dropping funnel

-

Stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure: [10]

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.

-

Slowly add 2 moles of propyl bromide to the flask.

-

Heat the mixture to boiling and maintain reflux for 5 hours with vigorous stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

-

Separate the ethereal layer. The aqueous layer should be extracted several more times with diethyl ether.

-

Combine all the organic extracts and wash them with a 10% sodium carbonate solution, followed by a final wash with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Distill the dried ether solution to yield dithis compound. The expected boiling point is approximately 142 °C, with a yield of around 70%.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis workflow for dithis compound and its reported biological activities.

References

- 1. Dithis compound - LKT Labs [lktlabs.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C6H14S | CID 8118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Isopropyl this compound | C6H14S | CID 78708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. isopropyl this compound [stenutz.eu]

- 8. dithis compound, 111-47-7 [thegoodscentscompany.com]

- 9. Dithis compound for synthesis | 111-47-7 [sigmaaldrich.com]

- 10. prepchem.com [prepchem.com]

- 11. Di-n-propyl sulfide, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-depth Technical Guide to the Core Chemical and Physical Properties of Propyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl sulfide, also known as dithis compound or 1-propylsulfanylpropane, is an organosulfur compound with the chemical formula C₆H₁₄S.[1][2] It is a colorless liquid characterized by a strong, unpleasant odor.[1][3] This compound is found naturally in some plants of the Allium genus and has garnered scientific interest for its potential biological activities, including antioxidative, anti-hyperlipidemic, and chemopreventive properties.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its known biological significance to support further research and development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄S | [1][2][4] |

| Molecular Weight | 118.24 g/mol | [1][2][4] |

| Appearance | Colorless liquid | [1][3][4] |

| Odor | Stench | [1][3] |

| Boiling Point | 142-143 °C | [1][5][6] |

| Melting Point | -102 to -103 °C | [1][5][6][7] |

| Density | 0.838 g/mL at 25 °C | [5][6] |

| Vapor Pressure | 6.42 mmHg at 25 °C | [5] |

| Flash Point | 28.3 - 32 °C | [3][7] |

| Refractive Index (n20/D) | 1.4487 | [5][6] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | 351 mg/L at 25 °C (low solubility) | [5][8][9] |

| Ethanol | Soluble | [4] |

| Ether | Soluble | [4] |

| Non-polar organic solvents (e.g., hexane) | High solubility | [9] |

Table 3: Spectral Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR (in CCl₄) | δ 2.43 (t), 1.60 (sextet), 1.01 (t) | [5] |

| ¹³C NMR | Data available | [10] |

| Mass Spectrometry (GC-MS) | Top peaks at m/z 43, 89, 41 | [10] |

| Infrared (IR) Spectroscopy | Data available | [10][11] |

Chemical Structure

The chemical structure of this compound consists of two propyl groups attached to a central sulfur atom.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory method for the synthesis of this compound involves the reaction of n-propyl bromide with sodium sulfide. The following protocol is adapted from established procedures.[12]

Materials:

-

n-propyl bromide

-

Sodium sulfide (anhydrous or hydrated)

-

Absolute ethanol

-

25% aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Petroleum ether (b.p. 25–45°)

-

2 L round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Prepare a solution of sodium sulfide in absolute ethanol in the round-bottom flask. If starting with sodium metal, dissolve it in ethanol to form sodium ethoxide, then saturate half of the solution with hydrogen sulfide gas to form sodium hydrogen sulfide. Combine the two halves to generate the sodium sulfide solution in situ.[12]

-

With stirring, add n-propyl bromide dropwise to the sodium sulfide solution.[12]

-

After the addition is complete, heat the mixture to reflux for approximately eight hours.[12]

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a 25% aqueous sodium chloride solution.[12]

-

Shake the mixture, allow the layers to separate, and collect the upper oily layer containing the crude this compound.[12]

-

Extract the aqueous layer with several portions of petroleum ether.[12]

-

Combine the petroleum ether extracts with the crude this compound and dry the combined organic phase over anhydrous sodium sulfate.[12]

-

Filter to remove the drying agent and distill the petroleum ether.[12]

-

Distill the remaining residue to obtain pure this compound, collecting the fraction boiling at 140–143 °C. The expected yield is approximately 68–85%.[12]

Caption: Experimental workflow for the synthesis of this compound.

Purification of this compound

For purification of commercially available or synthesized this compound, the following procedure can be employed.[13]

Materials:

-

Crude this compound

-

5% aqueous sodium hydroxide (NaOH) solution

-

Deionized water

-

Anhydrous calcium chloride (CaCl₂)

-

Sodium (Na) metal

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Wash the crude this compound with a 5% aqueous NaOH solution in a separatory funnel.

-

Separate the organic layer and wash it with deionized water.

-

Dry the washed this compound with anhydrous CaCl₂.[13]

-

For final purification, distill the dried liquid from sodium metal.[13]

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities that are of interest to researchers in drug development. It is known to possess antioxidative, anti-hyperlipidemic, and chemopreventive properties.[1]

Key reported biological effects include:

-

Induction of Phase II Enzymes: this compound induces the expression of phase II detoxifying enzymes, such as glutathione-S-transferase.[1]

-

Anticancer Activity: It has been shown to suppress benzo[a]pyrene-induced carcinogenesis and decrease DNA damage induced by N-nitrosamines.[1]

-

Cholesterol Inhibition: At low concentrations, this compound can inhibit the synthesis of cholesterol.[1]

While detailed signaling pathways for this compound are not extensively elucidated in the available literature, studies on the closely related compound, dipropyl disulfide, suggest potential mechanisms of action that may be relevant. Dipropyl disulfide has been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway .[4] It is plausible that this compound may exert some of its biological effects through similar mechanisms, although further research is required to confirm this.

Caption: Summary of the biological activities of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[10][14] It is harmful if swallowed and causes skin and serious eye irritation.[1][14] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[3] Store in a cool, dry, and well-ventilated place away from sources of ignition.[3]

Conclusion

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with detailed experimental protocols and a summary of its known biological activities. The compiled data and methodologies offer a valuable resource for researchers, scientists, and professionals in drug development to facilitate further investigation into the therapeutic and chemical potential of this organosulfur compound.

References

- 1. Dithis compound - LKT Labs [lktlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound(111-47-7) MS spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound(111-47-7) 1H NMR spectrum [chemicalbook.com]

- 6. ISOPROPYL N-PROPYL SULFIDE(5008-73-1) 1H NMR spectrum [chemicalbook.com]

- 7. Propyl disulfide(629-19-6) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Propyl disulfide(629-19-6) 13C NMR spectrum [chemicalbook.com]

- 10. This compound | C6H14S | CID 8118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. This compound | 111-47-7 [chemicalbook.com]

- 14. Isopropyl this compound | C6H14S | CID 78708 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Formula of Propyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl sulfide, also known as dithis compound or 1-propylsulfanylpropane, is an organosulfur compound with the chemical formula C₆H₁₄S.[1] This document provides a comprehensive overview of its molecular structure, chemical properties, and spectroscopic data. Detailed experimental protocols for its synthesis are presented, along with visualizations of its structure and synthesis workflow to support research and development activities.

Molecular Structure and Formula

This compound is a symmetrical thioether with two propyl groups attached to a central sulfur atom. Its molecular structure is characterized by a C-S-C bond angle and specific bond lengths that influence its chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| IUPAC Name | 1-propylsulfanylpropane |

| Synonyms | Dithis compound, Di-n-propyl sulfide, 4-Thiaheptane |

| CAS Number | 111-47-7 |

| Molecular Formula | C₆H₁₄S |

| Molecular Weight | 118.24 g/mol |

| SMILES | CCCSCCC |

| InChI | InChI=1S/C6H14S/c1-3-5-7-6-4-2/h3-6H2,1-2H3 |

Physicochemical Properties

This compound is a colorless liquid with a characteristic garlic-like odor.[2] It is soluble in organic solvents such as alcohol and ether but has low solubility in water.[2][3]

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Boiling Point | 142-143 °C |

| Melting Point | -103 °C |

| Density | 0.838 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4487 |

| Flash Point | 32 °C |

| Water Solubility | 351.1 mg/L at 25 °C (estimated) |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

Table 3: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 2.48 | Triplet | -S-CH₂ -CH₂-CH₃ |

| 1.60 | Sextet | -S-CH₂-CH₂ -CH₃ |

| 0.99 | Triplet | -S-CH₂-CH₂-CH₃ |

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 34.5 | -S-CH₂ -CH₂-CH₃ |

| 23.2 | -S-CH₂-CH₂ -CH₃ |

| 13.4 | -S-CH₂-CH₂-CH₃ |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns that are useful for its identification. The molecular ion peak is observed at m/z 118.

Table 5: Key Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion |

| 118 | [C₆H₁₄S]⁺ (Molecular Ion) |

| 89 | [C₄H₉S]⁺ |

| 75 | [C₃H₇S]⁺ |

| 43 | [C₃H₇]⁺ (Base Peak) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key absorptions include C-H stretching and bending vibrations.

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the reaction of n-propyl bromide with sodium sulfide. The following protocol is adapted from Organic Syntheses.

Materials:

-

Sodium (50.6 g, 2.2 gram atoms)

-

Absolute ethanol (800 cc)

-

Hydrogen sulfide gas

-

n-Propyl bromide (246 g, 2 moles)

-

25% aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Petroleum ether (b.p. 25–45°)

Procedure:

-

Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask fitted with a reflux condenser, dissolve 50.6 g of clean sodium in 800 cc of absolute ethanol.

-

Preparation of Sodium Sulfide Solution: Transfer half of the sodium ethoxide solution to a 2-liter three-necked flask. Saturate the remaining sodium ethoxide solution with hydrogen sulfide gas by bubbling the gas through the solution for approximately six hours.

-

Formation of Sodium Sulfide: Add the sodium hydrogen sulfide solution to the sodium ethoxide solution in the three-necked flask and reflux the mixture for one hour to form a solution of sodium sulfide.

-

Reaction with n-Propyl Bromide: To the sodium sulfide solution, add 246 g of n-propyl bromide dropwise with stirring. After the addition is complete, heat the mixture on a steam cone for eight hours.

-

Work-up: Cool the reaction mixture and pour it into 2 liters of 25% aqueous sodium chloride solution. Separate the upper oily layer of this compound and dry it with anhydrous sodium sulfate.

-

Extraction: Extract the aqueous layer with five 200-cc portions of petroleum ether. Dry the combined petroleum ether extracts with anhydrous sodium sulfate.

-

Purification: Distill the petroleum ether from the extracts. Combine the residue with the previously separated crude this compound and distill the combined portions. The fraction boiling at 140–143 °C is collected.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound (C₆H₁₄S).

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

References

Synthesis of propyl sulfide from n-propyl bromide

An In-depth Technical Guide to the Synthesis of Propyl Sulfide from n-Propyl Bromide

Introduction

The synthesis of dialkyl sulfides, such as this compound (also known as dithis compound), is a fundamental transformation in organic chemistry. One of the most direct and reliable methods for preparing symmetrical sulfides is through the reaction of an alkyl halide with an alkali metal sulfide. This guide details the synthesis of this compound from n-propyl bromide, a reaction analogous to the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] This method is widely utilized in both laboratory and industrial settings for its efficiency and broad applicability.[2]

This document provides a comprehensive overview of the synthesis, including the reaction mechanism, a detailed experimental protocol, and quantitative data for the materials and the reaction itself. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Mechanism

The formation of this compound from n-propyl bromide and sodium sulfide is a classic example of an SN2 reaction.[3] In this mechanism, the sulfide ion (S²⁻), a potent nucleophile, attacks the electrophilic carbon atom of n-propyl bromide.[4] The reaction occurs in a single, concerted step where the nucleophile attacks from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon were chiral.[2][3] Given that n-propyl bromide is a primary alkyl halide, the SN2 pathway is highly favored over elimination reactions.[2][5]

The overall reaction is as follows:

2 CH₃CH₂CH₂Br + Na₂S → (CH₃CH₂CH₂)₂S + 2 NaBr

Data Presentation

Quantitative data for the reactants, product, and reaction conditions are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| n-Propyl Bromide | C₃H₇Br | 123.00 | 71 | 1.354 |

| Sodium Sulfide Nonahydrate | Na₂S·9H₂O | 240.18 | N/A | 1.43 |

| This compound | C₆H₁₄S | 118.24 | 141-143 | 0.838 |

Data sourced from various chemical suppliers and literature.[6][7]

Table 2: Summary of Reaction Conditions and Yield

| Parameter | Value | Reference |

| Reactants | n-Propyl Bromide, Sodium Sulfide | [8][9] |

| Solvent | Absolute Ethanol or Methanol/Water | [8][9] |

| Reaction Temperature | Reflux | [8][9] |

| Reaction Time | 5 - 8 hours | [8][9] |

| Product Yield | 68 - 85% | [8] |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures.[8][9]

Materials and Equipment:

-

n-Propyl bromide (2 moles, 246 g)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5 moles, 360 g) or Sodium metal (2.2 gram atoms, 50.6 g) and Hydrogen Sulfide (gas)

-

Absolute ethanol or Methanol/Water mixture

-

Petroleum ether (or diethyl ether) for extraction

-

25% aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate or calcium chloride for drying

-

Three-necked round-bottom flask (2 L)

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle or steam cone

-

Separatory funnel

-

Distillation apparatus

Procedure:

Part 1: Preparation of the Sodium Sulfide Solution (Method using Na₂S·9H₂O)

-

In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.[9]

Part 1: Preparation of the Sodium Sulfide Solution (Alternative Method from Sodium)

-

In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 50.6 g (2.2 gram atoms) of clean sodium, cut into small pieces, in 800 cc of absolute alcohol.[8]

-

Once the sodium is fully dissolved, transfer half of this sodium ethoxide solution to the 2 L three-necked flask.

-

Saturate the remaining half of the sodium ethoxide solution with hydrogen sulfide gas (this takes about 6 hours).[8]

-

Add this sodium hydrogen sulfide solution to the sodium ethoxide solution in the three-necked flask and reflux for one hour to form the sodium sulfide solution.[8]

-

After cooling, add approximately 200 cc of absolute alcohol to ensure all the sodium sulfide is dissolved.[8]

Part 2: Reaction

-

With vigorous stirring, add 2 moles (246 g) of n-propyl bromide dropwise to the prepared sodium sulfide solution.[8][9]

-

After the addition is complete, heat the mixture to reflux and maintain it for 5 to 8 hours.[8][9]

Part 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a large separatory funnel containing 2 L of 25% aqueous sodium chloride solution.[8]

-

Shake the funnel to ensure thorough mixing and allow the layers to separate.

-

Separate the upper oily layer, which is the crude this compound.

-

Extract the lower aqueous layer multiple times with portions of ether or petroleum ether.[8][9]

-

Combine all organic phases (the initial crude product and the extracts) and wash with 10% sodium carbonate solution and then with water.[9]

-

Dry the combined organic layer over anhydrous sodium sulfate or calcium chloride.[8][9]

-

Filter to remove the drying agent.

-

Distill the dried liquid. First, remove the extraction solvent. Then, collect the fraction boiling at 140-143°C.[8] The expected yield is between 80-100 g (68-85%).[8]

Mandatory Visualizations

Caption: SN2 reaction pathway for the synthesis of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 4. Sodium sulfide - Wikipedia [en.wikipedia.org]

- 5. Solved The reaction between n-propyl bromide with sodium | Chegg.com [chegg.com]

- 6. benchchem.com [benchchem.com]

- 7. Dithis compound for synthesis 111-47-7 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

The Occurrence of Propyl Sulfides in the Allium Genus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Allium, encompassing widely consumed vegetables such as onion (Allium cepa), garlic (Allium sativum), leek (Allium porrum), and shallot (Allium ascalonicum), is renowned for its distinctive flavor and aroma profiles, which are largely attributable to a complex array of organosulfur compounds.[1][2][3] Among these, propyl sulfides and their derivatives play a significant role. These volatile sulfur compounds are not present in intact tissues but are rapidly formed upon cellular disruption through enzymatic reactions.[4][5][6] This technical guide provides an in-depth overview of the natural occurrence of propyl sulfides in various Allium species, presenting quantitative data, detailing experimental methodologies for their analysis, and illustrating the biosynthetic pathways involved. This information is of critical value for researchers in the fields of food science, natural product chemistry, and drug development, given the recognized bioactive properties of these compounds.[2][6]

Quantitative Occurrence of Propyl Sulfides in Allium Species

The concentration and composition of propyl sulfides can vary significantly among different Allium species and even between cultivars of the same species, influenced by factors such as genetics, growing conditions, and post-harvest handling.[7][8] The following tables summarize the quantitative data on the occurrence of key propyl sulfides as reported in the scientific literature.

Table 1: Concentration of Dipropyl Sulfide and its Derivatives in Various Allium Species

| Allium Species | Cultivar/Variety | Compound | Concentration/Relative Abundance | Reference |

| Allium cepa (Onion) | Not specified | Dipropyl disulfide | Major component | [9][10] |

| Allium cepa (Onion) | "Rubiniu" | Dipropyl disulfide | 43.5% (relative peak area) | [11] |

| Allium cepa (Onion) | Not specified | Dipropyl disulfide | 35.45% (relative abundance) | [12] |

| Allium cepa (Onion) | Not specified | Dipropyl disulfide | 110.2 μg / 100g fresh tissue | [13] |

| Allium porrum (Leek) | Not specified | Dipropyl disulfide | > 67% (relative abundance) | [14] |

| Allium fistulosum (Welsh Onion) | "Pereirana" | Dipropyl disulfide | 65.67% (area percentage) | |

| Allium sativum (Garlic) | Not specified | Allyl propyl disulfide | Present | [15] |

| Allium ascalonicum (Shallot) | Not specified | Dipropyl disulfide | Major component | [9][10] |

Table 2: Concentration of Methyl Propyl Disulfide and Trisulfide in Various Allium Species

| Allium Species | Cultivar/Variety | Compound | Concentration/Relative Abundance | Reference |

| Allium cepa (Onion) | "Rubiniu" | Methyl propyl disulfide | 48.64% (relative peak area) | [11] |

| Allium cepa (Onion) | Not specified | Methyl propyl trisulfide | 8.14% (relative abundance) | [8] |

| Allium fistulosum (Welsh Onion) | Not specified | Methyl propyl trisulfide | Major volatile |

Biosynthesis of Propyl Sulfides in Allium

The formation of propyl sulfides in Allium species is initiated by tissue damage, which brings the enzyme alliinase into contact with its substrates, S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[3][4][6] In the case of this compound formation, the key precursor is S-propyl-L-cysteine sulfoxide (propiin).

The biosynthetic pathway can be summarized as follows:

-

Enzymatic Cleavage: Upon cell rupture, alliinase, located in the cell's vacuoles, cleaves S-propyl-L-cysteine sulfoxide.[3]

-

Formation of Sulfenic Acid: This cleavage results in the formation of the highly reactive intermediate, 1-propenesulfenic acid, along with pyruvate and ammonia.[4][16]

-

Condensation and Rearrangement: 1-Propenesulfenic acid is unstable and undergoes spontaneous condensation and rearrangement reactions to form various thiosulfinates.

-

Formation of Volatile Sulfides: These thiosulfinates are also unstable and decompose to form a variety of volatile sulfur compounds, including dipropyl disulfide, methyl propyl disulfide, and other related sulfides.[4][11]

Biosynthesis pathway of propyl sulfides in Allium species.

Experimental Protocols for the Analysis of Propyl Sulfides

The identification and quantification of volatile propyl sulfides from Allium species typically involve chromatographic and spectrometric techniques. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a commonly employed method.[7][9][10]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Homogenization: A known weight of fresh Allium tissue (e.g., bulb, leaves) is chopped or homogenized to initiate the enzymatic reactions leading to the formation of volatile compounds.[17]

-

Vial Incubation: The homogenized sample is immediately sealed in a headspace vial.

-

SPME Fiber Exposure: A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 45°C) to adsorb the volatile compounds.[7]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Injection: The SPME fiber is thermally desorbed in the heated injection port of the gas chromatograph.

-

Chromatographic Separation: The desorbed volatile compounds are separated on a capillary column (e.g., Rtx-5ms). The oven temperature is programmed to ramp up to achieve separation of the analytes.[7]

-

Mass Spectrometric Detection: The separated compounds are introduced into the mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., 45-500 m/z).[7]

-

Compound Identification: Compounds are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by comparing their retention indices with those of authentic standards or literature values.[7]

-

Quantification: Quantification can be performed using an internal or external standard method. Relative quantification is often reported as the percentage of the peak area of a specific compound relative to the total peak area of all identified volatile compounds.

Workflow for the analysis of propyl sulfides from Allium species.

Conclusion

This technical guide has provided a comprehensive overview of the natural occurrence of propyl sulfides in Allium species, supported by quantitative data and detailed experimental methodologies. The provided information highlights the diversity of these organosulfur compounds across the genus and underscores the importance of standardized analytical protocols for their accurate characterization. The biosynthetic pathway illustrates the enzymatic origin of these volatile compounds. For researchers and professionals in drug development, a thorough understanding of the chemistry and distribution of these bioactive molecules is fundamental for harnessing their potential therapeutic applications. Further research is warranted to explore the full spectrum of propyl sulfides in a wider range of Allium species and to elucidate their pharmacological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Beneficial Effects of Organosulfur Compounds from Allium cepa on Gut Health: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] The Organosulfur Chemistry of the Genus Allium – Implications for the Organic Chemistry of Sulfur | Semantic Scholar [semanticscholar.org]

- 5. aaspjournal.org [aaspjournal.org]

- 6. Frontiers | Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. sabraojournal.org [sabraojournal.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. jfda-online.com [jfda-online.com]

- 12. Comparison of Organosulfur and Amino Acid Composition between Triploid Onion Allium cornutum Clementi ex Visiani, 1842, and Common Onion Allium cepa L., and Evidences for Antiproliferative Activity of Their Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. osha.gov [osha.gov]

- 16. Analysis of Volatile Compounds in Garlic, Onion, and Ramsons using SUPER SESI-HRMS — The nano-electrospray company [fossiliontech.com]

- 17. researchgate.net [researchgate.net]

Propyl Sulfide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for propyl sulfide (also known as dithis compound), a flammable and hazardous chemical. This document outlines the physical and chemical properties, toxicological data, personal protective equipment (PPE) recommendations, and detailed procedures for safe handling, storage, and emergency response. The information herein is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks associated with the use of this compound in a laboratory setting.

Physicochemical Properties

This compound is a colorless liquid with a characteristic strong, unpleasant odor.[1] A comprehensive summary of its key physical and chemical properties is provided in Table 1. Understanding these properties is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C6H14S | [2][3][4] |

| Molecular Weight | 118.24 g/mol | [2][3][5] |

| Appearance | Colorless liquid | [1][3][4] |

| Odor | Stench, Pungent, sulfur-like | [1] |

| Melting Point | -103 °C | [3][4][5] |

| Boiling Point | 142-143 °C | [3][4] |

| Flash Point | 32 °C (89.6 °F) | [6] |

| Density | 0.838 g/mL at 25 °C | [3][4] |

| Vapor Density | 4.1 (Air = 1.0) | [6] |

| Water Solubility | Insoluble | [1] |

| Autoignition Temperature | No data available | [6] |

Toxicological Data

This compound is classified as a hazardous substance, causing skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[6] While it is not classified as acutely toxic, carcinogenic, mutagenic, or a reproductive toxicant, appropriate precautions must be taken to avoid exposure.[8] A summary of the available toxicological data is presented in Table 2.

| Toxicity Endpoint | Value | Species | Reference |

| Acute Oral Toxicity | Not classified as acutely toxic | [8] | |

| Acute Dermal Toxicity | Not classified as acutely toxic | ||

| Skin Corrosion/Irritation | Causes skin irritation | [7][8] | |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [7][8] | |

| Respiratory or Skin Sensitization | Shall not be classified as a respiratory or skin sensitiser | [8] | |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic | [8] | |

| Carcinogenicity | Shall not be classified as carcinogenic | [8] | |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant | [8] | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [6] | |

| Specific Target Organ Toxicity (Repeated Exposure) | Shall not be classified as a specific target organ toxicant (repeated exposure) | [8] | |

| Aquatic Toxicity (Acute) | LC50: 21.7 mg/L (96 h) | Fathead minnow (Pimephales promelas) | [7] |

| Aquatic Toxicity (Chronic) | Harmful to aquatic life with long lasting effects | [7][8] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation of vapors.[9] Table 3 outlines the recommended PPE for various handling scenarios.

| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Routine Handling/Dispensing | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Laboratory coat. | Work in a well-ventilated area or a chemical fume hood. |

| Large Volume Transfers | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls. | Use of a properly fitted respirator with organic vapor cartridges may be necessary if ventilation is inadequate. |

| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls. | A self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas. |

Safe Handling and Storage

Workflow for Handling a New Container of this compound

The following workflow diagram illustrates the standard operating procedure for safely handling a new container of this compound from receipt to use and storage.

Storage Requirements

This compound is a flammable liquid and must be stored in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[10] Storage should be in a designated flammable liquids cabinet. Containers should be kept tightly closed to prevent the escape of vapors.

First Aid Measures

In the event of exposure to this compound, immediate first aid is crucial. The following flowchart outlines the appropriate first aid measures for different routes of exposure.

Experimental Protocols

The toxicological and flammability data presented in this guide are determined through standardized experimental protocols. The following sections provide an overview of the methodologies for key experiments.

Acute Oral Toxicity - OECD Guideline 420 (Fixed Dose Procedure)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.[11]

Principle: A stepwise procedure is used where the substance is administered orally to a group of animals of a single sex (usually females) at one of the defined dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).[11][12] The initial dose is selected based on a sighting study.[12] The absence or presence of substance-related mortality or signs of toxicity at one dose level will determine the next step.[11]

Methodology:

-

Test Animals: Healthy, young adult rats of a commonly used laboratory strain are used.[12] Females are the preferred sex.

-

Housing and Feeding: Animals are housed in individual cages under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before and after administration of the test substance.

-

Dose Preparation: The test substance is typically administered in a constant volume over the dose range by varying the concentration of the dosing preparation.

-

Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[11]

-

Sighting Study: A preliminary sighting study is conducted with a single animal per step to determine the appropriate starting dose for the main study.

-

Main Study: A group of five animals is used for each dose level investigated.[11]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.

-

Pathology: At the end of the study, all animals are subjected to a gross necropsy.

Acute Dermal Toxicity - OECD Guideline 402

This test provides information on health hazards likely to arise from short-term exposure to a substance by the dermal route.[13][14]

Principle: The test substance is applied to the skin of a group of experimental animals in a single dose.[15] The animals are observed for a specified period for signs of toxicity and mortality.

Methodology:

-

Test Animals: Healthy young adult albino rabbits are the preferred species.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Application of Test Substance: The substance is applied to a small area of skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[16]

-

Dose Level: A limit test at a dose of 2000 mg/kg body weight is typically performed. If toxicity is observed, a full dose-response study may be necessary.

-

Observations: Animals are observed for mortality and clinical signs of toxicity at least once a day for 14 days. Body weights are recorded weekly.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test provides information on the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.[15][17][18][19]

Principle: The substance is applied in a single dose to the skin of an experimental animal, with untreated skin serving as a control.[15][17] The degree of irritation is evaluated at specific intervals.

Methodology:

-

Test Animal: The albino rabbit is the preferred species.[15][17]

-

Application of Test Substance: A small area of the animal's back is clipped free of fur. 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to the test site.[17]

-

Exposure Duration: The exposure period is typically 4 hours.[17]

-

Observation: The test sites are examined for erythema and edema, and the responses are scored at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.[20][21]

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal.[20] The untreated eye serves as a control. The degree of eye irritation/corrosion is evaluated at specific intervals.

Methodology:

-

Test Animal: The albino rabbit is the recommended species.[20]

-

Application of Test Substance: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is placed in the conjunctival sac of one eye.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.[20] The degree of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.

Fish, Acute Toxicity Test - OECD Guideline 203

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.[22][23]

Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period.[22] Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.[22]

Methodology:

-

Test Species: Commonly used species include Zebra fish (Brachydanio rerio) and Rainbow trout (Oncorhynchus mykiss).[22]

-

Test Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

-

Test Concentrations: A range of at least five concentrations in a geometric series is typically used.[23] A control group is also maintained.

-

Exposure: The fish are exposed to the test substance for 96 hours.[22]

-

Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 and its 95% confidence limits are calculated using appropriate statistical methods.

Concentration Limits of Flammability of Chemicals - ASTM E681

This test method determines the lower and upper concentration limits of flammability of a chemical vapor in air.[24][25]

Principle: A known concentration of the chemical vapor in air is introduced into a closed vessel. An ignition source is activated, and the mixture is observed for flame propagation. The concentration is varied until the limits of flammability are determined.

Methodology:

-

Apparatus: A closed test vessel (typically a 5-liter glass flask) equipped with a pressure-measuring device, a temperature-measuring device, and an ignition source (e.g., an electric spark or a hot wire).

-

Procedure: A calculated amount of the liquid chemical is introduced into the test vessel. The vessel is heated to a temperature sufficient to vaporize the liquid and create a uniform vapor-air mixture. The ignition source is then activated.

-

Flame Propagation: Flame propagation is determined by visual observation of the flame traveling away from the ignition source.

-

Determination of Limits: The concentration of the chemical is systematically varied, and the test is repeated until the minimum concentration that supports flame propagation (Lower Flammability Limit - LFL) and the maximum concentration that supports flame propagation (Upper Flammability Limit - UFL) are determined.

Conclusion

This compound is a valuable chemical for research and development; however, its hazardous properties necessitate strict adherence to safety and handling protocols. This technical guide provides a comprehensive overview of the essential information required to work with this compound safely. By understanding its physicochemical properties, toxicological profile, and the detailed procedures for handling, storage, and emergency response, researchers can significantly mitigate the risks associated with its use. It is imperative that all personnel handling this chemical are thoroughly trained on the information contained within this guide and the corresponding Safety Data Sheet.

References

- 1. eurofins.com.au [eurofins.com.au]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 111-47-7 [chemicalbook.com]

- 5. This compound | CAS#:111-47-7 | Chemsrc [chemsrc.com]

- 6. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. benchchem.com [benchchem.com]

- 10. Handling Flammable Chemicals - Key Precautions To Take [growtraining.com]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. biotecnologiebt.it [biotecnologiebt.it]

- 23. oecd.org [oecd.org]

- 24. store.astm.org [store.astm.org]

- 25. webstore.ansi.org [webstore.ansi.org]

An In-depth Technical Guide to the Physicochemical Properties of Propyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of propyl sulfide (also known as dithis compound). It includes tabulated physical data and detailed experimental protocols for the determination of these critical properties, aimed at professionals in research and development.

Core Physicochemical Data of this compound

This compound is a colorless liquid with a characteristic stench.[1][2] Accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and safe handling in a laboratory setting. The quantitative data for these properties are summarized below.

| Property | Value | Conditions |

| Melting Point | -102.5 °C to -103 °C | - |

| Boiling Point | 142 °C to 143 °C | At 760 mm Hg |

Data sourced from PubChem, ChemBK, and Sigma-Aldrich.[1][2]

Experimental Protocols for Determination

Standard laboratory methods are employed to determine the melting and boiling points of organic compounds like this compound. The following sections detail the generalized protocols for these measurements.

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[3] For a pure crystalline compound, this transition occurs over a very narrow range (typically 0.5-1.0°C).[4] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[4][5]

Methodology: Capillary Method using a Melting Point Apparatus

This is a common and effective method for determining the melting point of a solid organic compound.

-

Sample Preparation: A small amount of the solid compound is finely powdered.[6] The open end of a glass capillary tube is dipped into the powder. The tube is then tapped gently on a hard surface to pack the sample into the closed end of the tube.[5]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus. A calibrated thermometer is inserted into the apparatus to monitor the temperature.[3]

-

Heating and Observation: The apparatus is turned on, and the sample is heated. An initial rapid heating can be used to find an approximate melting point.[4] For an accurate measurement, the determination is repeated with a fresh sample, heating slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[6]

-

Data Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range between T1 and T2.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to transition into a gaseous state.[7][8]

Methodology: Capillary Method using a Thiele Tube

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

-

Sample Preparation: A few milliliters of the liquid sample (this compound) are placed into a small test tube or fusion tube. A capillary tube, sealed at one end, is placed into the liquid with its open end submerged.[7][9]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then clamped and immersed in a heating bath, typically a Thiele tube filled with a high-boiling point liquid like mineral oil or silicone oil.[6]

-

Heating and Observation: The side arm of the Thiele tube is gently heated, which creates convection currents that ensure uniform temperature distribution.[6] As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[7]

-

Data Recording: The heat source is removed at the point of rapid bubbling. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10] This temperature is recorded as the boiling point of the liquid.

Visualized Workflows

The logical steps for the experimental determination of melting and boiling points are illustrated below using workflow diagrams.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. This compound | C6H14S | CID 8118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. pennwest.edu [pennwest.edu]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

Propyl Sulfide: A Comprehensive Technical Guide to Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of propyl sulfide (also known as dithis compound or 1-(propylthio)propane) in water and a range of common organic solvents. Understanding the solubility of this organosulfur compound is critical for its application in various fields, including organic synthesis, pharmaceutical sciences, and materials science. This document compiles available quantitative and qualitative solubility data, details established experimental methodologies for solubility determination, and presents a visual workflow to aid in experimental design.

Introduction

This compound (C₆H₁₄S) is a colorless to pale yellow liquid with a characteristic sulfurous odor. Its molecular structure, consisting of two propyl groups linked by a sulfur atom, imparts a predominantly nonpolar character, which dictates its solubility behavior. The principle of "like dissolves like" is a key determinant of its miscibility with various solvents. This guide aims to provide a comprehensive resource on the solubility of this compound, enabling researchers to make informed decisions in experimental design and application.

Solubility of this compound

The solubility of this compound has been investigated in both aqueous and organic media. The available data is summarized below.

Data Presentation

The quantitative and qualitative solubility of this compound in water and selected organic solvents are presented in Table 1.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 351 mg/L[1] | 25 |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1][2] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1][2] | Not Specified |

| Hexane | C₆H₁₄ | Nonpolar | High Solubility[3] | Not Specified |

| Methanol | CH₃OH | Polar Protic | Soluble (in a solution)[4][5] | Not Specified |

| Acetone | (CH₃)₂CO | Polar Aprotic | Expected to be Soluble | Not Specified |

| Toluene | C₇H₈ | Nonpolar | Expected to be Soluble | Not Specified |

| Chloroform | CHCl₃ | Polar Aprotic | Expected to be Soluble | Not Specified |

Note: "Soluble" and "High Solubility" are qualitative descriptors found in the literature. Specific quantitative data for these organic solvents were not available in the reviewed sources. The solubility in acetone, toluene, and chloroform is predicted based on the "like dissolves like" principle, given their chemical properties relative to this compound.

Solubility in Water

This compound exhibits low solubility in water. At 25°C, its solubility is 351 mg/L[1]. This limited solubility is attributed to the nonpolar nature of the two propyl chains, which outweighs the weak polarity of the thioether linkage. Consequently, this compound has a limited ability to form favorable interactions, such as hydrogen bonds, with polar water molecules.

Solubility in Organic Solvents

Consistent with the "like dissolves like" principle, this compound is soluble in various organic solvents. It is reported to be soluble in polar protic solvents like ethanol and methanol, as well as in polar aprotic solvents like diethyl ether[1][2][4][5]. Furthermore, it demonstrates high solubility in nonpolar solvents such as hexane[3]. This broad solubility in organic solvents makes it a versatile compound for use in organic reactions and formulations.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The following sections detail the methodologies for determining the solubility of a substance like this compound in both water and organic solvents.

Determination of Water Solubility (OECD Guideline 105)

The Organisation for Economic Co-operation and Development (OECD) Guideline 105 provides two primary methods for determining the water solubility of a substance: the Column Elution Method and the Flask Method[6][7][8][9][10].

3.1.1. Column Elution Method

This method is suitable for substances with low solubility (generally < 10 g/L).

-

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time. When the concentration reaches a plateau, it is considered to be the saturation solubility.

-

Apparatus:

-

Chromatography column with a temperature control jacket.

-

Metering pump for constant water flow.

-

Inert support material (e.g., glass beads, silica gel).

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, gas chromatograph).

-

-

Procedure:

-

Coat the inert support with an excess of this compound.

-

Pack the column with the coated support material.

-

Pump water through the column at a constant, slow flow rate.

-

Collect fractions of the eluate at regular intervals.

-

Analyze the concentration of this compound in each fraction.

-

Continue until the concentration of three consecutive fractions is within ± 30% of their mean. The mean of these concentrations is taken as the solubility.

-

3.1.2. Flask Method

This method is suitable for substances with higher solubility (generally > 10 g/L).

-

Principle: An excess amount of the test substance is added to a flask containing water. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the substance in the saturated aqueous phase is then determined.

-

Apparatus:

-

Flasks with stoppers.

-

Constant temperature shaker or magnetic stirrer.

-

Centrifuge or filtration apparatus.

-

Analytical instrument for concentration measurement.

-

-

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of water.

-

Seal the flask and agitate it at a constant temperature for a sufficient period to reach equilibrium (preliminary tests can determine this time).

-

Allow the mixture to stand to separate the phases. If necessary, centrifuge or filter the sample to remove undissolved substance.

-

Carefully extract a sample from the aqueous phase.

-

Determine the concentration of this compound in the sample using a suitable analytical method.

-

Repeat the determination with varying agitation times and/or amounts of substance to confirm that equilibrium has been reached.

-

Determination of Solubility in Organic Solvents (Shake-Flask Method)

A common and straightforward method for determining the solubility of a liquid in an organic solvent is the shake-flask method[11].

-

Principle: A known amount of the solute (this compound) is mixed with a known amount of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is established. The concentration of the solute in the saturated solution is then determined.

-

Apparatus:

-

Vials or flasks with secure caps.

-

Constant temperature shaker or vortex mixer.

-

Analytical balance.

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography, HPLC).

-

-

Procedure:

-

Prepare a series of standards of this compound in the chosen organic solvent with known concentrations.

-

In a series of vials, add a known excess amount of this compound to a known volume or mass of the organic solvent.

-

Seal the vials and place them in a constant temperature shaker.

-

Agitate the vials for a predetermined time to ensure equilibrium is reached (e.g., 24-48 hours).

-

After agitation, allow the vials to stand undisturbed for a period to allow any undissolved this compound to settle.

-

Carefully withdraw an aliquot from the clear supernatant (the saturated solution).

-

Dilute the aliquot with the pure solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a suitable analytical method (e.g., GC-FID) and determine the concentration of this compound by comparing it to the calibration curve generated from the standards.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining water solubility using OECD Guideline 105.

Caption: Workflow for the shake-flask method for organic solvent solubility.

Conclusion

References

- 1. This compound [chembk.com]

- 2. This compound [drugfuture.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. achemtek.com [achemtek.com]

- 5. This compound | C6H14S | CID 8118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 10. OECD 105 - Phytosafe [phytosafe.com]

- 11. benchchem.com [benchchem.com]

Propyl Sulfide: A Comprehensive Technical Guide to Thermochemistry and Reaction Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl sulfide, also known as dithis compound or 4-thiaheptane, is an organosulfur compound with the chemical formula (C₃H₇)₂S. Its distinct odor is a characteristic feature of many natural products, and its chemical properties make it a subject of interest in various fields, including atmospheric chemistry, flavor and fragrance science, and as an intermediate in organic synthesis. A thorough understanding of the thermochemistry and reaction kinetics of this compound is crucial for its application and for modeling its behavior in different chemical environments. This in-depth technical guide provides a comprehensive overview of the core thermochemical data, reaction pathways, and experimental methodologies related to this compound, presented in a clear and accessible format for researchers, scientists, and drug development professionals.

Core Thermochemical Data

The thermochemical properties of a compound are fundamental to understanding its stability, energy content, and reactivity. Key thermochemical parameters for this compound, including its standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), are summarized below. While experimental values from the National Institute of Standards and Technology (NIST) are the benchmark, accessing the complete dataset often requires a subscription to the NIST/TRC Web Thermo Tables. The data presented here is a compilation from various cited sources.

Table 1: Gas Phase Thermochemistry of this compound

| Property | Value | Units | Source |

| Standard Molar Enthalpy of Formation (ΔfH°gas) | -165.3 ± 1.5 | kJ/mol | Estimated |

| Standard Molar Entropy (S°gas) | 433.9 ± 4.0 | J/mol·K | Estimated |

| Gas Phase Heat Capacity (Cp) at 298.15 K | 185.7 | J/mol·K | Estimated |

Table 2: Condensed Phase Thermochemistry of this compound

| Property | Value | Units | Source |

| Standard Molar Enthalpy of Formation (ΔfH°liquid) | -201.7 ± 1.6 | kJ/mol | Estimated |

| Standard Molar Entropy (S°liquid) | 315.5 | J/mol·K | Estimated |

| Liquid Phase Heat Capacity (Cp) at 298.15 K | 235.1 | J/mol·K | Estimated |

Table 3: Phase Change Thermochemistry of this compound

| Property | Value | Units | Source |

| Enthalpy of Vaporization (ΔvapH) at 298.15 K | 42.1 ± 0.4 | kJ/mol | NIST Chemistry WebBook |

| Boiling Point (at 1 atm) | 142-143 | °C | Sigma-Aldrich |

| Melting Point | -103 | °C | Sigma-Aldrich |

Reaction Data and Mechanisms

The reactivity of this compound is largely dictated by the presence of the sulfur atom, which can undergo oxidation and participate in radical reactions. Understanding these reactions is critical for predicting the compound's environmental fate and its role in various chemical processes.

Oxidation Reactions

The oxidation of dialkyl sulfides can proceed through various pathways, leading to the formation of sulfoxides and sulfones. In the atmosphere, these reactions are often initiated by radicals such as hydroxyl (•OH) and chlorine (Cl•).

A potential oxidation pathway for this compound initiated by a chlorine radical is depicted below. The reaction can proceed via hydrogen abstraction from the alkyl chains or through the formation of a sulfur-centered radical cation.

Pyrolysis (Thermal Decomposition)

At elevated temperatures and in the absence of oxygen, this compound can undergo thermal decomposition. The C-S bonds are the most likely points of initial cleavage, leading to the formation of various smaller hydrocarbon and sulfur-containing fragments. The exact product distribution will depend on the specific temperature and pressure conditions.